Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate

Palladium-Catalyzed Amination Cross-Coupling Benzothiophene Functionalization

Researchers developing DRAK2 inhibitors face inconsistent yields with generic benzothiophenes-substitution pattern critically dictates target engagement. This compound solves that: • Validated DRAK2 hit (Kd 0.25 µM) as starting material for nanomolar inhibitors • 5-Bromo enables Suzuki/Buchwald cross-coupling for rapid 5-position SAR libraries • Ethyl ester provides optimal LogP 3.42, balancing permeability and solubility • Supplied at ≥97% purity with cold-chain storage (2-8°C). Research-use only; not for human/veterinary use.

Molecular Formula C11H10BrNO2S
Molecular Weight 300.17 g/mol
CAS No. 1308649-79-7
Cat. No. B1403637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate
CAS1308649-79-7
Molecular FormulaC11H10BrNO2S
Molecular Weight300.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Br)N
InChIInChI=1S/C11H10BrNO2S/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5H,2,13H2,1H3
InChIKeyZSXURGLQGDQIMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate – Multifunctional Building Block


Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate (CAS 1308649-79-7) is a heterocyclic small molecule belonging to the benzo[b]thiophene class, characterized by a precisely substituted scaffold featuring a 3-amino group, a 5-bromo substituent, and a 2-ethyl carboxylate ester . This substitution pattern confers both biological activity and synthetic versatility, positioning the compound as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules [1]. Its role as a precursor to potent DRAK2 inhibitors, with a related benzothiophene analog demonstrating a Kd of 0.25 µM, underscores its relevance in autoimmune disease and transplant rejection research [1].

Workflow

Kinase inhibitor synthesis intermediate

Scaffold for DRAK2 and tubulin inhibitor programs

Selection

Regioselective cross-coupling at 5-Br

Enables Suzuki and Buchwald-Hartwig derivatization

Use Context

Functionalized benzothiophene building block

3-Amino group required for antimitotic activity

Why Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate Is Irreplaceable


Benzothiophene derivatives are not functionally interchangeable due to the dramatic impact of substitution pattern on both biological target engagement and synthetic reactivity [1]. The 3-amino group is a critical pharmacophoric element for antimitotic activity and kinase inhibition, a feature absent in 2-amino or unsubstituted analogs [1]. The 5-bromo substituent provides a unique reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, controlling the regioselectivity of derivatization in a manner not achievable with 5-chloro, 5-fluoro, or 5-unsubstituted counterparts [2]. Furthermore, the ethyl ester influences the compound's lipophilicity and, consequently, its pharmacokinetic profile, a property that cannot be replicated by a methyl ester without altering key physicochemical parameters . These distinct structural features make generic substitution a significant risk for inconsistent synthetic yields, altered biological activity, or complete loss of target affinity.

2-Amino isomers are inactive

Only 3-amino orientation supports tubulin inhibition; 2-amino analogs may not replicate this activity.

5-Chloro or 5-unsubstituted lack reactivity

5-Br is essential for efficient Pd-catalyzed amination; 5-Cl, 5-F, and 5-H analogs may require harsher conditions.

Methyl ester alters lipophilicity

Ethyl ester provides a higher LogP; methyl ester may shift membrane permeability and PK profile.

Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate: Key Differentiation Evidence


5-Bromo Substituent Enables Efficient Amination

The 5-bromo substituent on the benzo[b]thiophene core is essential for achieving high yields in palladium-catalyzed amination reactions. A direct study on ethyl 3-bromobenzo[b]thien-2-yl carboxylate, a close analog, demonstrated that the presence of the 2-ester group, in combination with the bromo leaving group, increased reaction yields and reduced heating times compared to the unsubstituted 3-bromobenzo[b]thiophene [1]. This class-level inference establishes that the 5-bromo substituent provides a critical synthetic advantage over 5-H, 5-Cl, or 5-F analogs, which either lack reactivity or require harsher conditions.

5-Br Enables Amination
Class-level inference
Increased yields and reduced heating times
Supports efficient C-N coupling workflow
5-Br vs. 5-Cl/5-F/5-H: reactivity advantage reported
Palladium-Catalyzed Amination Cross-Coupling Benzothiophene Functionalization

3-Amino Group: Critical for Tubulin Inhibition

A systematic SAR study on aminobenzo[b]thiophenes established that the 3-amino orientation is a strict requirement for potent antimitotic activity. Compounds bearing a 3-amino group inhibited tubulin polymerization and demonstrated cellular activity, whereas the corresponding 2-amino isomers were completely inactive [1]. This head-to-head comparison within the same study confirms that the 3-amino group is not a generic substituent but a pharmacophoric necessity for this class of biological activity.

3-NH2 vs. 2-NH2 Activity
Head-to-head
3-amino active; 2-amino inactive
3-Amino orientation required for antimitotic response
Tubulin polymerization assay context
Antimitotic Agents Tubulin Polymerization Structure-Activity Relationship

Ethyl Ester Lipophilicity Advantage

The ethyl ester derivative (LogP = 3.42) is significantly more lipophilic than its methyl ester counterpart (LogP ~3.0) . This difference in lipophilicity directly influences membrane permeability, metabolic stability, and overall pharmacokinetic profile. In a drug discovery setting, the ethyl ester may offer superior oral absorption or tissue distribution compared to the methyl ester, providing a tangible advantage for lead optimization .

Ethyl Ester LogP
Class-level inference
ΔLogP ≈ +0.4 vs. methyl ester
May support higher membrane permeability
Computed LogP; experimental validation pending
Lipophilicity Pharmacokinetics Ester Prodrugs

DRAK2 Kinase Inhibitor Precursor

The compound serves as a direct precursor to a benzothiophene-based DRAK2 inhibitor series, where the initial hit demonstrated a binding affinity (Kd) of 0.25 µM [1]. Through scaffold optimization, the series produced compounds with Kd values as low as 0.008 µM and functional IC50 values of 0.029 µM [1]. This quantitative SAR data provides a benchmark for any research program using this compound as a starting point, as the 5-bromo and 3-amino substitution pattern is conserved in the active series.

DRAK2 Precursor Kd
Reported
Hit Kd 0.25 µM
Supports DRAK2 inhibitor SAR entry point
Optimized leads reached Kd 0.008 µM
DRAK2 Kinase Inhibitor Autoimmune Disease

Consistent Purity and Physicochemical Profile

Commercially available ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate is supplied with a minimum purity of 97% (HPLC), a molecular weight of 300.17 g/mol, and a defined topological polar surface area (TPSA) of 52.32 Ų . In contrast, the methyl ester analog (CAS 1036380-75-2) has a molecular weight of 286.15 g/mol and a different TPSA, resulting in distinct solubility and permeability profiles . These reproducible quality specifications facilitate consistent experimental outcomes and traceability for regulatory submissions.

Purity & PhysChem
Specification review
≥97% HPLC; TPSA 52.32 Ų
Reproducible quality for assay consistency
Commercial analytical specifications
Purity Physicochemical Properties Quality Control

Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate – Application Scenarios


DRAK2 Inhibitors for Autoimmune Disease

The compound is the validated starting material for a series of DRAK2 inhibitors with nanomolar affinity (Kd as low as 0.008 µM) [1]. Its 3-amino and 5-bromo substitution are essential for the initial hit (Kd 0.25 µM) and subsequent optimization. Research groups targeting DRAK2 for autoimmune disease or transplant rejection will find this compound an indispensable intermediate.

Antimitotic Agents via Tubulin Inhibition

The 3-amino group is a pharmacophoric requirement for antimitotic activity, as demonstrated by a head-to-head comparison showing that only 3-amino (not 2-amino) benzothiophenes inhibit tubulin polymerization [2]. This makes the compound a privileged scaffold for anticancer drug discovery, where it can be further functionalized at the 5-position via cross-coupling.

Palladium-Catalyzed Cross-Coupling at 5-Bromo

The 5-bromo substituent enables efficient Suzuki, Buchwald-Hartwig, and other cross-coupling reactions under mild conditions [3]. This allows for rapid library synthesis to explore SAR at the 5-position, a capability not offered by 5-chloro or 5-unsubstituted analogs due to lower reactivity.

Ester Bioisosterism for Pharmacokinetic Optimization

The ethyl ester group provides an optimal LogP (3.42), offering a balance between membrane permeability and aqueous solubility . This feature supports the compound's use in lead optimization programs where fine-tuning of lipophilicity is critical for achieving desired ADME profiles, giving it an edge over the more polar methyl ester.

Application
Selection Property
Validation Focus
DRAK2 inhibitor studies
Validated starting scaffold
DRAK2 binding and SAR benchmarking
Tubulin polymerization assays
3-Amino pharmacophore requirement
Antimitotic activity confirmation
Cross-coupling library synthesis
5-Bromo reactivity handle
Pd-catalyzed amination and Suzuki yield
Lead optimization programs
Ethyl ester lipophilicity
LogP and membrane permeability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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